1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 109205-43-8
Cat. No.: VC0559701
Molecular Formula: C9H13N3O4
Molecular Weight: 227.22
Purity: 97%min
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109205-43-8 |
|---|---|
| Molecular Formula | C9H13N3O4 |
| Molecular Weight | 227.22 |
| IUPAC Name | 1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H13N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,6,8,10,13H,3-5H2,(H,11,14,15)/t6-,8+/m0/s1 |
| SMILES | C1C(OC(CN1)N2C=CC(=O)NC2=O)CO |
| Canonical SMILES | C1C(OC(CN1)N2C=CC(=O)NC2=O)CO |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a pyrimidine-2,4-dione core connected to a morpholine ring. The structure is characterized by a specific stereochemistry, with the (2R,6S) configuration indicating the spatial arrangement of substituents on the morpholine ring. The compound contains a hydroxymethyl group attached to the morpholine ring at position 6, which is likely to contribute to its solubility profile and potential for hydrogen bonding interactions with biological targets. The pyrimidine-2,4-dione moiety resembles the structure found in nucleosides and nucleotides, which may explain the compound's potential relevance in biochemical processes related to nucleic acid interactions.
Physical and Chemical Properties
The compound possesses several key physical and chemical properties that are relevant to its research applications, as summarized in Table 1.
Table 1: Physical and Chemical Properties of 1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione
| Property | Value |
|---|---|
| CAS Number | 109205-43-8 |
| Molecular Formula | C9H13N3O4 |
| Molecular Weight | 227.22 g/mol |
| Standard InChI | InChI=1S/C9H13N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,6,8,10,13H,3-5H2,(H,11,14,15)/t6-,8+/m0/s1 |
| SMILES | C1C(OC(CN1)N2C=CC(=O)NC2=O)CO |
| Purity (Commercial) | 97% minimum |
| PubChem Compound ID | 91811007 |
The compound contains several functional groups that can participate in hydrogen bonding, including the hydroxyl group on the hydroxymethyl substituent and the carbonyl and NH groups in the pyrimidine-2,4-dione moiety. These characteristics likely contribute to its solubility profile and potential interactions with biological targets. The specific stereochemistry at positions 2 and 6 of the morpholine ring is critical for its biological activity, as is common with many pharmaceutical compounds where spatial orientation affects receptor binding and biological function.
Synthesis Methods
General Synthetic Approach
The synthesis of 1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione involves complex organic chemistry procedures requiring precise control of stereochemistry. Based on the available literature, the compound can be synthesized through a reaction sequence involving morpholine derivatives and pyrimidine compounds . The general approach involves first preparing a suitably substituted morpholine scaffold with the correct stereochemistry, followed by coupling with an activated pyrimidine derivative.
Detailed Synthesis Procedure
A specific synthesis procedure can be derived from related compounds described in the literature. One approach involves using silylated nucleobases and appropriately functionalized morpholine derivatives. The synthesis typically proceeds through the following key steps:
-
Preparation of a morpholine derivative with appropriate protecting groups
-
Silylation of the pyrimidine base
-
Coupling of the silylated base with the morpholine derivative
-
Deprotection to yield the final product
A documented synthesis of the related compound 5-fluoro-1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4(1H,3H)-dione provides insight into potential synthetic routes. This synthesis involves the reaction of 5-fluorouracil with hexamethyldisilazane (HMDS) and saccharin in acetonitrile, followed by addition of a protected morpholine derivative and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst . The resulting intermediate undergoes deprotection to yield the final product.
The spectroscopic data for the related 5-fluoro derivative includes NMR data in deuterated water: δ 8.10 (d, J = 5.1 Hz, 1H), 6.14 (d, J = 9.2 Hz, 1H), 4.34 (d, J = 7.1 Hz, 1H), 3.93–3.80 (m, 3H), 3.70 (d, J = 11.7 Hz, 1H), 3.55 (d, J = 12.2 Hz, 1H), and additional signals in the 3.36–3.18 ppm range . This information can be valuable for confirming the successful synthesis of the target compound and related analogs.
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione is likely to be influenced by several structural features:
-
The stereochemistry at positions 2 and 6 of the morpholine ring (2R,6S) may be critical for proper binding to biological targets.
-
The hydroxymethyl group at position 6 can participate in hydrogen bonding interactions with receptor sites and may influence water solubility and pharmacokinetic properties.
-
The pyrimidine-2,4-dione moiety resembles uracil, a nucleobase, suggesting potential interactions with nucleic acid processing enzymes.
Related compounds with modifications to the basic structure, such as the addition of a methyl group at position 5 of the pyrimidine ring or the incorporation of a triphenylmethyl (trityl) group at position 4 of the morpholine ring, have been synthesized and may offer insights into structure-activity relationships . These structural variations can significantly alter the biological profile of the compound and may lead to enhanced activity or selectivity for specific targets.
Research Findings and Future Directions
Current Research Status
Research on 1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione and related compounds is ongoing, with a focus on understanding their biochemical properties and potential therapeutic applications. The compound belongs to a class of morpholino nucleosides, which have garnered interest due to their potential as nucleoside analogs with improved properties compared to traditional nucleosides.
The integration of a morpholine ring in place of the traditional ribose or deoxyribose sugar found in natural nucleosides represents a significant structural modification that can alter the pharmacokinetic and pharmacodynamic properties of these compounds. This modification may lead to enhanced stability against enzymatic degradation, improved cellular uptake, or modified binding to target enzymes or receptors.
Future Research Directions
Future studies on 1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione may include:
-
Detailed pharmacological profiling: Comprehensive studies to determine the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
-
Target identification: Identification of specific biological targets and mechanisms of action through binding assays, enzymatic studies, and computational modeling.
-
Structure-activity relationship studies: Synthesis and testing of structural analogs to optimize activity and selectivity for specific biological targets.
-
In vivo efficacy studies: Testing the compound in appropriate animal models to evaluate its potential therapeutic effects and safety profile.
-
Drug delivery strategies: Development of formulation approaches to enhance the compound's bioavailability and targeted delivery to specific tissues or cells.
The development of improved synthetic routes to access 1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione and its analogs would also contribute significantly to advancing research in this area, as current methods may be limited in terms of scalability and efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume